molecular formula C14H17N3O3S B2876250 3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034521-24-7

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2876250
CAS No.: 2034521-24-7
M. Wt: 307.37
InChI Key: OOZBZRHUMHHWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a piperidine ring substituted with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

    Methylsulfonyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(methylsulfonyl)piperidin-4-yl)quinazolin-4(3H)-one: Similar structure but with a different substitution pattern on the piperidine ring.

    3-(1-(methylsulfonyl)piperidin-2-yl)quinazolin-4(3H)-one: Another isomer with the methylsulfonyl group on a different position of the piperidine ring.

    4-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-2(3H)-one: A compound with a different substitution pattern on the quinazolinone core.

Uniqueness

The uniqueness of 3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs. This unique structure can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinazolinone core, characterized by a fused benzene and pyrimidine ring system. The presence of a methylsulfonyl group and a piperidine ring enhances its biological reactivity and interaction with various molecular targets. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_2O_4S, indicating the presence of sulfur, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may inhibit key enzymes involved in inflammatory pathways, potentially modulating immune responses. For instance, studies have shown that quinazolinone derivatives can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response, by suppressing IL-1β release from activated immune cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity, which are essential processes for programmed cell death . The compound's effectiveness against various cancer cell lines suggests its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound. It has demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications in the sulfonyl group can enhance its antimicrobial efficacy .

Comparative Biological Activity Table

Activity Type Mechanism IC50/Effectiveness
AnticancerInhibits microtubule assemblyEffective at 20 μM
AntimicrobialInhibits growth of Gram-positive bacteriaComparable to ampicillin
Anti-inflammatoryInhibits NLRP3 inflammasomeIC50 = 5 μM

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly induce apoptosis at concentrations as low as 1 μM, demonstrating its potential as a chemotherapeutic agent .
  • Inflammation Modulation : Another investigation focused on its role in modulating inflammatory responses through NLRP3 inflammasome inhibition. The compound effectively reduced IL-1β secretion in ATP-stimulated macrophages, highlighting its anti-inflammatory properties .

Properties

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-21(19,20)16-8-4-5-11(9-16)17-10-15-13-7-3-2-6-12(13)14(17)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBZRHUMHHWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.